

Global Regulatory Landscape of Metoxuron Residues in Food: A Comparative Guide

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Compound of Interest

Compound Name: Metoxuron-d6

Cat. No.: B12401455

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For researchers, scientists, and professionals in drug development, navigating the complex web of international regulations for pesticide residues is a critical aspect of ensuring food safety and facilitating global trade. This guide provides a comprehensive comparison of the regulatory limits for the herbicide Metoxuron in various food products as established by key international and national bodies: the European Union (EU), the United States (U.S.), and the Codex Alimentarius.

Metoxuron, a substituted urea herbicide, is utilized in agriculture to control broadleaf weeds. Its potential to leave residues in food products necessitates the establishment of Maximum Residue Limits (MRLs) or tolerances to protect consumer health. These limits are determined based on toxicological assessments and good agricultural practices.

Comparative Analysis of Metoxuron Residue Limits

A thorough review of the major international regulatory databases reveals the current MRLs for Metoxuron. The following table summarizes these limits across different food commodities. It is important to note that in the absence of a specific MRL for a particular food product, a general default MRL is often applied.

Food Commodity	European Union (mg/kg)	United States (mg/kg)	Codex Alimentarius (mg/kg)
Cereals	0.01	No specific tolerance	Not Listed
Fruits and Vegetables	0.01	No specific tolerance	Not Listed
Animal Products (Meat, Milk, Eggs)	0.01*	No specific tolerance	Not Listed

*Indicates the default MRL in the EU for substances without specific MRLs.

As the data indicates, specific MRLs for Metoxuron are not prominently established in the major regulatory frameworks. The European Union applies a default MRL of 0.01 mg/kg for food commodities where no specific limit has been set. In the United States, a specific tolerance for Metoxuron in food products is not listed in the Code of Federal Regulations (Title 40, Part 180). Similarly, the Codex Alimentarius, which sets international food standards, does not currently list any MRLs for Metoxuron. The absence of specific MRLs may suggest limited use of this herbicide on food crops destined for these markets or that residues are not expected to be present if used according to good agricultural practice.

Experimental Protocols for Metoxuron Residue Analysis

Accurate quantification of Metoxuron residues is essential for monitoring compliance with regulatory limits. Below are detailed methodologies for the analysis of Metoxuron in food matrices, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of Metoxuron residues in various food samples.

1. Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize a representative 10-15 g sample of the food commodity.
- Extraction:
 - Place the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1 mL aliquot of the acetonitrile supernatant.
 - Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
 - Vortex for 30 seconds.
 - Centrifuge at a high speed for 5 minutes.
- Final Extract: The resulting supernatant is the final extract for HPLC analysis.

2. HPLC-UV Analysis

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), delivered isocratically.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.

- Detection: UV detector set at a wavelength of 245 nm.
- Quantification: Create a calibration curve using Metoxuron standards of known concentrations. The concentration of Metoxuron in the sample is determined by comparing its peak area to the calibration curve.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a suitable alternative or confirmatory method for Metoxuron analysis.

1. Sample Preparation

- Follow the QuEChERS extraction and cleanup procedure as described for the HPLC-UV method.
- Solvent Exchange: After the d-SPE cleanup, the acetonitrile extract may need to be evaporated and reconstituted in a solvent more amenable to GC analysis, such as ethyl acetate or toluene.

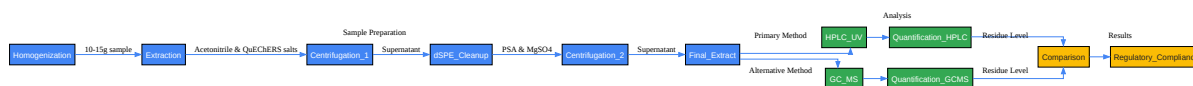
2. GC-MS Analysis

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute.
 - Ramp to 200°C at 20°C/min.
 - Ramp to 280°C at 10°C/min, hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Operated in Electron Ionization (EI) mode.
- Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of Metoxuron.
- Quantification: Similar to the HPLC method, quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from Metoxuron standards.

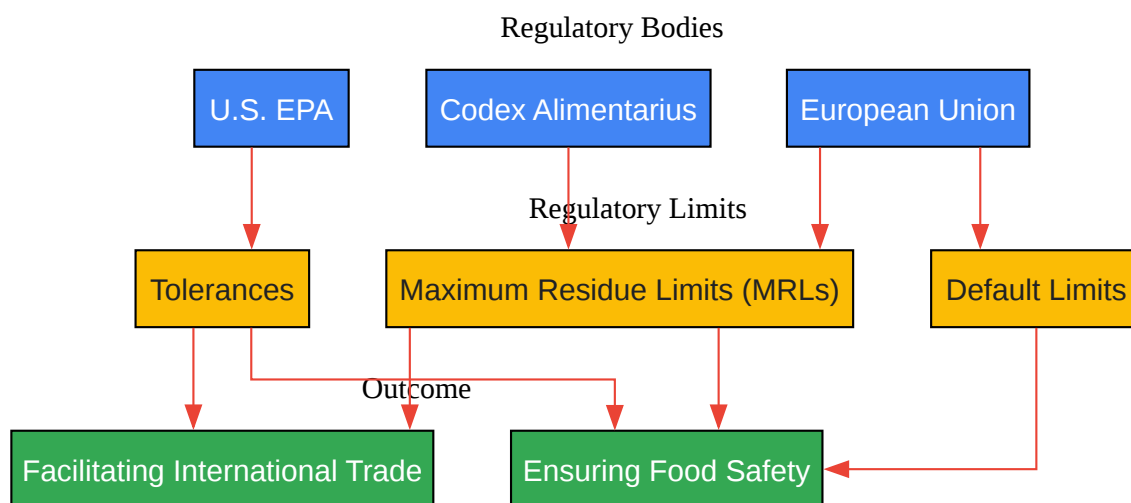
Workflow and Pathway Diagrams

To visually represent the analytical process, the following diagrams have been generated using Graphviz (DOT language).



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Caption: Experimental workflow for Metoxuron residue analysis in food.



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Caption: Relationship between regulatory bodies and residue limits.

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